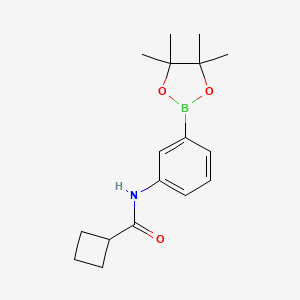

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide

CAS No.:

Cat. No.: VC13718643

Molecular Formula: C17H24BNO3

Molecular Weight: 301.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24BNO3 |

|---|---|

| Molecular Weight | 301.2 g/mol |

| IUPAC Name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide |

| Standard InChI | InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-9-6-10-14(11-13)19-15(20)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3,(H,19,20) |

| Standard InChI Key | XSNIGWNSNKCMCL-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CCC3 |

Introduction

Chemical Identity and Structural Features

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide belongs to the class of arylboronic esters, which are pivotal in modern organic synthesis. The compound’s molecular formula is C₁₇H₂₃BNO₃, with a molecular weight of 307.18 g/mol. Key structural elements include:

-

A cyclobutanecarboxamide group contributing steric rigidity and metabolic stability.

-

A phenyl ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions .

Comparative Molecular Properties of Analogous Compounds

*Estimated from structural analogs.

The absence of electron-withdrawing groups (e.g., Cl or F) in the 3-boronate derivative may enhance its reactivity in certain coupling reactions compared to halogenated analogs .

Synthesis and Mechanistic Considerations

The synthesis of arylboronic esters typically proceeds via Miyaura borylation, where a halogenated aryl precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . For the 3-boronate isomer, a plausible route involves:

-

Preparation of 3-Bromophenylcyclobutanecarboxamide: Cyclobutanecarbonyl chloride reacts with 3-bromoaniline to form the carboxamide intermediate.

-

Borylation: The brominated intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron to install the boronate ester .

Key reaction parameters include:

-

Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as SPhos.

-

Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.

-

Temperature: 80–100°C under inert atmosphere.

The reaction mechanism proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester .

Applications in Organic Synthesis and Drug Development

Suzuki-Miyaura Cross-Coupling

The boronate group enables carbon-carbon bond formation with aryl or vinyl halides, making the compound invaluable for constructing biaryl systems prevalent in pharmaceuticals . For example:

where Ar = aryl group from the compound, and X = Br, I, or triflate.

Pharmaceutical Intermediate

Cyclobutane-containing compounds are increasingly studied for their conformational rigidity, which improves drug-target binding affinity. The boronate moiety allows late-stage functionalization, facilitating rapid diversification in medicinal chemistry campaigns .

Material Science

The compound’s boronate ester may serve as a monomer in polymer synthesis, enabling materials with tunable electronic properties for optoelectronic applications.

Computational Chemistry Insights

Density functional theory (DFT) calculations on analogous structures predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume